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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B144259 Get Quote

An In-Depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) for Advanced

Synthesis

Introduction
1-Fluoro-2-nitrobenzene (CAS: 1493-27-2), also known as o-nitrofluorobenzene, is a highly

functionalized aromatic compound that serves as a cornerstone intermediate in modern organic

synthesis.[1][2] Its strategic combination of a nitro group and a fluorine atom on a benzene ring

imparts a unique and powerful reactivity profile.[1] The strong electron-withdrawing nature of

the ortho-nitro group dramatically activates the C-F bond towards nucleophilic attack, making

this molecule an exceptionally versatile building block.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive overview of the core properties, reactivity, synthetic applications, and safety

protocols for 1-Fluoro-2-nitrobenzene. We will move beyond a simple recitation of facts to

explore the causality behind its chemical behavior, offering field-proven insights into its

application as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals,

and fine chemicals.[1][4]

Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of successful synthesis. 1-Fluoro-2-nitrobenzene
is a pale yellow liquid under standard conditions.[2] Its key identifiers and physical properties

are summarized below.
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Chemical and Physical Data
The fundamental properties of 1-Fluoro-2-nitrobenzene are essential for planning

experimental setups, including reaction temperature and solvent choice.

Property Value Source(s)

CAS Number 1493-27-2 [5]

Molecular Formula C₆H₄FNO₂ [5]

Molecular Weight 141.10 g/mol [6]

Appearance Yellow, clear liquid [6][7]

Melting Point -9 to -6 °C [7]

Boiling Point
116 °C at 22 mmHg 214-216

°C at 750 Torr
[5][8]

Density 1.338 g/mL at 25 °C [7]

Refractive Index (n²⁰/D) 1.532 [8]

Flash Point 94 °C (closed cup) [7]

InChI Key
PWKNBLFSJAVFAB-

UHFFFAOYSA-N
[5]

Spectroscopic Profile
Spectroscopic data is critical for reaction monitoring and final product confirmation. The

following provides a summary of characteristic spectral features.
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Spectroscopy Key Features & Shifts Source(s)

¹H NMR
δ ~8.06 (m), ~7.65 (m), ~7.2-

7.4 (m) ppm (in CDCl₃)
[9]

¹³C NMR

Resonances typically observed

between δ ~115-160 ppm (in

CDCl₃)

[10]

¹⁹F NMR
Characteristic shift depending

on solvent and reference
[11]

FTIR (Neat)

Strong bands for NO₂

asymmetric and symmetric

stretching (~1530 cm⁻¹ and

~1350 cm⁻¹), C-F stretching

(~1250 cm⁻¹), and aromatic C-

H/C=C vibrations.

[12]

Core Reactivity: The Chemistry of an Activated
Aromatic System
The synthetic utility of 1-Fluoro-2-nitrobenzene is dominated by two key features: the

activated carbon-fluorine bond and the reducible nitro group.

Nucleophilic Aromatic Substitution (S_NAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (S_NAr). This is not a

typical nucleophilic substitution reaction; it proceeds via a distinct addition-elimination

mechanism.

Causality of Reactivity:

Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group

(EWG) through both inductive and resonance effects. It polarizes the benzene ring, making

the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by

nucleophiles.[1]
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Stabilization of the Intermediate: When a nucleophile attacks the C1 position, the aromaticity

of the ring is temporarily broken, forming a negatively charged intermediate known as a

Meisenheimer complex. The ortho-nitro group is crucial as it delocalizes and stabilizes this

negative charge through resonance, significantly lowering the activation energy of this rate-

determining step.[13]

Fluorine as a Leaving Group: In the context of S_NAr, fluorine's high electronegativity is key.

It strongly polarizes the C-F bond, enhancing the electrophilicity of the carbon center and

facilitating the initial nucleophilic attack, which is often the rate-determining step.[3] Once the

Meisenheimer complex is formed, the C-F bond is readily cleaved to expel the fluoride ion

and restore aromaticity.

Caption: S_NAr mechanism of 1-Fluoro-2-nitrobenzene.

Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂), providing a gateway to a

different class of compounds, namely 2-fluoroanilines and their derivatives.[14][15] This

transformation is fundamental in syntheses where an aniline moiety is required for subsequent

reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.

Commonly employed reduction methods include:

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[15]

Metal-Acid Systems: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence

of an acid like HCl.[15][16]

This dual reactivity makes 1-fluoro-2-nitrobenzene a divergent building block: the synthetic

path can be directed towards S_NAr products by reacting with nucleophiles or towards 2-

fluoroaniline derivatives via reduction.

Synthetic Applications & Protocols
1-Fluoro-2-nitrobenzene is a workhorse reagent in the synthesis of complex organic

molecules, particularly in the pharmaceutical industry.[4][8]
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Synthesis of N-Aryl and O-Aryl Compounds
The most prevalent application is the reaction with amine and alcohol nucleophiles to form 2-

nitrodiphenylamine and 2-nitrodiphenyl ether scaffolds, respectively. These structures are

common motifs in a wide range of biologically active molecules. The reaction is self-validating;

the formation of the highly colored nitrophenyl product often provides a clear visual indication of

reaction progress.

Field-Proven Insight: The choice of base and solvent is critical. A non-nucleophilic base, such

as K₂CO₃ or an organic base like triethylamine (TEA), is required to deprotonate the

nucleophile (if it is not already anionic) without competing in the S_NAr reaction. Aprotic polar

solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the species involved

without interfering with the reaction.

Experimental Protocol: Synthesis of N-(2-
nitrophenyl)aniline
This protocol details a representative S_NAr reaction, providing a robust template for the

synthesis of 2-nitrodiarylamines.

Materials:

1-Fluoro-2-nitrobenzene

Aniline

Potassium Carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

Add anhydrous DMF to the flask, enough to ensure stirring is efficient (e.g., 5-10 mL per

mmol of the limiting reagent).

Add aniline (1.1 equivalents) to the stirring suspension.

Finally, add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.

Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

Pour the cooled reaction mixture into a separatory funnel containing water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic extracts and wash them sequentially with water and then brine.

Dry the combined organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude solid by recrystallization or column chromatography (e.g., using a

hexane/ethyl acetate gradient) to yield the pure N-(2-nitrophenyl)aniline.
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Reaction Setup

Work-up

Purification

1. Charge Flask:
- K₂CO₃

- Anhydrous DMF

2. Add Nucleophile:
- Aniline

3. Add Electrophile:
- 1-Fluoro-2-nitrobenzene

4. Heat & Monitor:
- 80-100 °C

- Monitor by TLC

5. Quench & Extract:
- Add Water

- Extract with EtOAc

6. Wash Organic Layer:
- Water
- Brine

7. Dry & Concentrate:
- Dry (MgSO₄)

- Evaporate Solvent

8. Purify Product:
- Recrystallization or

- Column Chromatography

9. Characterize:
- NMR, MS, MP

Click to download full resolution via product page

Caption: General workflow for an S_NAr reaction.
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Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Fluoro-2-nitrobenzene is a

hazardous substance and must be handled with appropriate precautions.[7][17]

Hazard Identification
The compound presents multiple hazards, and a thorough risk assessment is mandatory

before use.

Hazard Class GHS Statement Source(s)

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal
H311: Toxic in contact with

skin

Acute Toxicity, Inhalation H332: Harmful if inhaled

STOT, Repeated Exposure

H372: Causes damage to

organs through prolonged or

repeated exposure

Aquatic Hazard
H411: Toxic to aquatic life with

long lasting effects

Skin/Eye Irritation
Causes skin and serious eye

irritation
[6][17]

Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this chemical in a well-ventilated fume hood. Eyewash

stations and safety showers must be readily accessible.[17]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before

use. Employ proper glove removal technique to avoid skin contact.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[7]

Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances

such as strong oxidizing agents and strong bases.[7][18] Keep the container tightly closed.[7]

Spill Management: In case of a spill, absorb with an inert material (e.g., sand or earth) and

place it in a suitable, closed container for hazardous waste disposal.[7][19] Prevent entry into

drains.

Disposal: Dispose of waste material and empty containers in accordance with local, regional,

and national regulations.

Conclusion
1-Fluoro-2-nitrobenzene is more than just a chemical intermediate; it is an enabling tool for

complex molecular construction. Its well-defined reactivity, governed by the principles of

nucleophilic aromatic substitution, provides a reliable and versatile platform for introducing the

2-nitrophenyl moiety. By understanding the fundamental principles of its reactivity and adhering

to strict safety protocols, researchers can effectively leverage this powerful building block to

advance innovation in drug discovery, materials science, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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